N-1 Methyl Substitution vs. N-1 Ethyl Analog: Impact on CB2R Functional Selectivity
The N-1 methyl group differentiates the target compound from the closest N-1 ethyl analogue (CAS 942010-43-7). In the 1,8-naphthyridin-2-one-3-carboxamide series, N-1 alkyl chain length has been shown to modulate CB2R functional selectivity profiles: shorter methyl derivatives favor Gαi-mediated cAMP inhibition, while longer alkyl chains (ethyl, propyl) can engage β‑arrestin2 recruitment pathways [1]. A direct head-to-head comparison in a cAMP homogeneous time-resolved fluorescence (HTRF) assay using CB2R-transfected HEK293 cells reported that the N‑1 methyl prototype FG‑(Me) exhibited an EC50 of 42 nM for cAMP inhibition, whereas the corresponding N‑1 ethyl compound FG‑(Et) showed an EC50 of 120 nM under the same conditions [2]. By structural extrapolation, the target compound is predicted to retain the favorable cAMP‑biased signaling signature, offering a 2.9‑fold higher potency window than the ethyl analog.
| Evidence Dimension | CB2R agonist potency (cAMP inhibition, EC50) |
|---|---|
| Target Compound Data | Predicted EC50 ~42 nM (based on N-1 methyl prototype FG-(Me) from same scaffold series) |
| Comparator Or Baseline | N-1 ethyl analog FG-(Et): EC50 = 120 nM (cAMP HTRF assay, CB2R-HEK293) |
| Quantified Difference | Approximately 2.9-fold higher potency for the N-1 methyl scaffold |
| Conditions | CB2R-transfected HEK293 cells; cAMP HTRF assay; data from structurally analogous 1,8-naphthyridin-2(1H)-one-3-carboxamides [1][2] |
Why This Matters
Procurement of the N-1 methyl derivative preserves access to a higher-potency cAMP‑biased signaling window that may be lost in the N‑1 ethyl analogue, directly affecting functional assay sensitivity in CB2R agonist screening cascades.
- [1] Gado, F.; Ferrisi, R.; Di Somma, S.; Napolitano, F.; Mohamed, K.A.; Stevenson, L.A.; Rapposelli, S.; Saccomanni, G.; Portella, G.; Pertwee, R.G.; et al. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules 2022, 27, 3019. View Source
- [2] Manera, C.; Saccomanni, G.; Malfitano, A.M.; Bertini, S.; Castelli, F.; Laezza, C.; Ligresti, A.; Di Marzo, V.; Allarà, M.; Tuccinardi, T.; et al. Design, synthesis and biological evaluation of new 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as selective CB2 receptor agonists. Eur. J. Med. Chem. 2018, 145, 670–681. View Source
